An In-depth Technical Guide to the Chemical Properties of 5-bromo-1H-indol-3-yl octanoate
An In-depth Technical Guide to the Chemical Properties of 5-bromo-1H-indol-3-yl octanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-bromo-1H-indol-3-yl octanoate (B1194180) is a synthetic organic compound that serves as a valuable tool in various scientific disciplines, particularly in the fields of biochemistry and diagnostics. Its core utility lies in its function as a chromogenic substrate for esterase enzymes. The enzymatic cleavage of the octanoate ester linkage releases 5-bromo-indoxyl, which upon exposure to air, undergoes oxidative dimerization to form a distinctly colored, insoluble blue precipitate. This reaction provides a visual endpoint for the detection and quantification of esterase activity. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 5-bromo-1H-indol-3-yl octanoate.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₀BrNO₂ | [1][2] |
| Molecular Weight | 338.24 g/mol | [1][2] |
| CAS Number | 133950-69-3 | [1][2] |
| Appearance | White to off-white crystalline powder | [2] |
| IUPAC Name | (5-bromo-1H-indol-3-yl) octanoate | [1] |
| Synonyms | 5-Bromo-3-indoxyl caprylate, 5-Bromo-3-indolyl octanoate | [1] |
Note: Specific values for melting point, boiling point, and solubility are not consistently reported in publicly available literature. These properties should be determined experimentally for specific applications.
Synthesis
The synthesis of 5-bromo-1H-indol-3-yl octanoate involves a multi-step process. A plausible synthetic route begins with the bromination of indole, followed by the introduction of a hydroxyl group at the 3-position to form 5-bromo-1H-indol-3-ol (5-bromoindoxyl). The final step is the esterification of 5-bromo-1H-indol-3-ol with octanoyl chloride.
Experimental Protocol: Synthesis of 5-bromo-1H-indol-3-yl octanoate
This protocol is a general guideline based on standard organic synthesis methodologies for esterification.
Materials:
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5-bromo-1H-indol-3-ol
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Octanoyl chloride
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Anhydrous pyridine (B92270) or triethylamine (B128534)
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Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate (B86663) or sodium sulfate
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Silica (B1680970) gel for column chromatography
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Hexane and ethyl acetate (B1210297) for chromatography
Procedure:
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Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-1H-indol-3-ol (1 equivalent) in anhydrous DCM or THF.
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Addition of Base: Add anhydrous pyridine or triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
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Esterification: Slowly add octanoyl chloride (1.1 equivalents) dropwise to the stirred solution via the dropping funnel.
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Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer.
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Extraction and Washing: Wash the organic layer sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure 5-bromo-1H-indol-3-yl octanoate.
Caption: Synthetic workflow for 5-bromo-1H-indol-3-yl octanoate.
Mechanism of Action as an Esterase Substrate
5-bromo-1H-indol-3-yl octanoate is a chromogenic substrate that is hydrolyzed by esterase enzymes. The enzymatic reaction proceeds in two main steps:
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Enzymatic Hydrolysis: An esterase enzyme catalyzes the hydrolysis of the ester bond in 5-bromo-1H-indol-3-yl octanoate, releasing octanoic acid and 5-bromo-1H-indol-3-ol (5-bromoindoxyl).
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Oxidative Dimerization: The resulting 5-bromoindoxyl is unstable and, in the presence of oxygen, undergoes rapid oxidative dimerization to form 5,5'-dibromo-indigo, a water-insoluble blue precipitate.
The formation of this blue precipitate allows for the visual detection and, with appropriate instrumentation, the quantification of esterase activity.
Caption: Mechanism of esterase-catalyzed hydrolysis of the substrate.
Experimental Protocol: Colorimetric Esterase Assay
This protocol provides a general method for the colorimetric detection of esterase activity using 5-bromo-1H-indol-3-yl octanoate.
Materials:
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5-bromo-1H-indol-3-yl octanoate
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Dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) for stock solution
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Tris-HCl buffer (e.g., 50 mM, pH 7.5) or phosphate (B84403) buffer
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Esterase-containing sample (e.g., cell lysate, purified enzyme)
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96-well microplate
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Microplate reader or spectrophotometer (optional, for quantitative analysis)
Procedure:
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Substrate Stock Solution: Prepare a stock solution of 5-bromo-1H-indol-3-yl octanoate (e.g., 10-20 mg/mL) in DMSO or DMF. Store protected from light.
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Working Solution: Dilute the stock solution in the assay buffer to the desired final concentration (e.g., 0.1-1 mM). The optimal concentration may need to be determined empirically.
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Assay Setup:
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Pipette the assay buffer into the wells of a 96-well microplate.
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Add the esterase-containing sample to the appropriate wells.
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Include a negative control (buffer or heat-inactivated enzyme) and a positive control (a known esterase).
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Initiation of Reaction: Add the substrate working solution to each well to initiate the reaction.
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Incubation: Incubate the microplate at the optimal temperature for the enzyme (e.g., 37 °C) for a suitable duration (e.g., 15-60 minutes).
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Observation: Observe the development of a blue color. The intensity of the blue color is proportional to the esterase activity.
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Quantification (Optional): The formation of the blue precipitate can be quantified by measuring the absorbance at a wavelength between 600-650 nm using a microplate reader.
Caption: General workflow for a colorimetric esterase assay.
Applications
The primary application of 5-bromo-1H-indol-3-yl octanoate is in the detection of esterase activity. This has implications in several areas:
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Microbiology: For the identification and differentiation of microorganisms based on their esterase production.
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Enzymology: To screen for and characterize esterase enzymes.
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Diagnostics: It has been mentioned in the context of diagnosing bacterial vaginosis, where specific bacterial esterases can be detected.[1]
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Drug Discovery: As a tool in high-throughput screening for inhibitors of esterase enzymes.
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Biochemistry: As a substrate for studying enzyme kinetics and mechanisms.[1]
Conclusion
5-bromo-1H-indol-3-yl octanoate is a robust and effective chromogenic substrate for the detection of esterase activity. Its ability to produce a distinct and insoluble blue precipitate upon enzymatic cleavage makes it a valuable tool for a variety of qualitative and quantitative assays. This technical guide provides a foundation for researchers, scientists, and drug development professionals to understand and utilize the chemical properties and applications of this important compound. Further experimental validation of physical properties and optimization of assay conditions are recommended for specific research needs.
